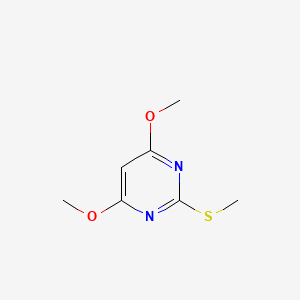







|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:11][O:12][C:2]1[CH:7]=[C:6]([O:15][CH3:14])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
162.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
419 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature below 20° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition, which required 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
After this time the reaction mixture was concentrated under reduced pressure to a residual solid
|
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved in 850 mL of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with one 500 mL portion and two 200 mL portions of water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with one 350 mL portion of ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract
|
|
Type
|
WASH
|
|
Details
|
was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC(=NC(=C1)OC)SC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 155 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |